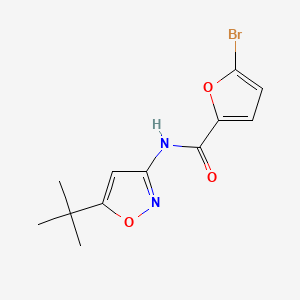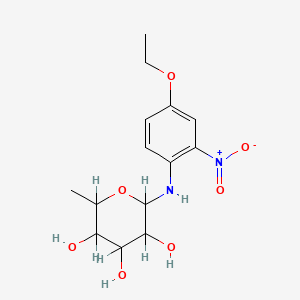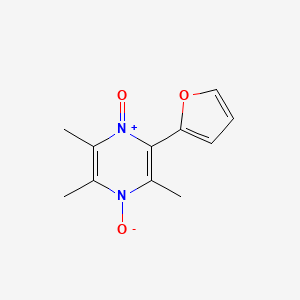![molecular formula C19H22N2O2 B5215544 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is a chemical compound that has been studied extensively due to its potential use in scientific research. This compound is also known as OPC-4392, and it has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. It has also been shown to have affinity for alpha-2 adrenergic receptors. The binding of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol to these receptors results in the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It also has anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine.
实验室实验的优点和局限性
One advantage of using 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in lab experiments is its ability to modulate various neurotransmitters. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects due to its affinity for multiple receptors. This can make it difficult to determine the specific effects of the compound on a particular receptor or neurotransmitter.
未来方向
There are several future directions for the study of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to study its potential as a treatment for various psychiatric disorders such as anxiety and depression. Additionally, the use of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in the study of drug addiction could provide insights into the neurobiological mechanisms underlying addiction and potential treatments. Finally, the development of more selective compounds based on the structure of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol could lead to the development of more effective pharmacological tools for studying neurotransmitter systems.
合成方法
The synthesis of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol involves the reaction of 2-hydroxyacetophenone and 3-(1-piperazinyl)propiophenone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is obtained after purification using column chromatography. This method has been reported in various research papers, and it is a reliable and efficient way to synthesize 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol.
科学研究应用
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been used in various scientific research studies due to its potential as a pharmacological tool. This compound has been shown to have affinity for various receptors such as dopamine, serotonin, and adrenergic receptors. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. Due to these properties, 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been used in studies related to anxiety, depression, and drug addiction.
属性
IUPAC Name |
3-(2-hydroxyphenyl)-3-phenyl-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(23)21-12-10-20-11-13-21/h1-9,17,20,22H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRZRQJMKQISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)

![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)
![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)